1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol

Lipophilicity Drug-likeness Physicochemical profiling

1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol (CAS 2097998-30-4, PubChem CID is a synthetic small-molecule building block belonging to the chloropyrimidine-piperidine hybrid class, with the molecular formula C₁₂H₁₈ClN₃O and a molecular weight of 255.74 g/mol. The compound features a 6-chloropyrimidin-4-yl group appended to the piperidine nitrogen, a propyl substituent at the 3-position of the piperidine ring, and a hydroxyl group at the 4-position.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2097998-30-4
Cat. No. B1480303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol
CAS2097998-30-4
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCCC1CN(CCC1O)C2=CC(=NC=N2)Cl
InChIInChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3
InChIKeyBPGAGAZFSXTCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol (CAS 2097998-30-4): Structural Identity and Computed Physicochemical Profile for Procurement Screening


1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol (CAS 2097998-30-4, PubChem CID 121202982) is a synthetic small-molecule building block belonging to the chloropyrimidine-piperidine hybrid class, with the molecular formula C₁₂H₁₈ClN₃O and a molecular weight of 255.74 g/mol [1]. The compound features a 6-chloropyrimidin-4-yl group appended to the piperidine nitrogen, a propyl substituent at the 3-position of the piperidine ring, and a hydroxyl group at the 4-position. Computed physicochemical descriptors include an XLogP3 of 2.8, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 49.3 Ų, and three rotatable bonds [1]. The compound is commercially available from multiple suppliers, typically at 95% purity, for use as a research reagent and synthetic intermediate . It is important to note that, as of the evidence cutoff, no primary research articles, patent examples, or biological assay data explicitly profiling this compound were retrievable from public databases; the quantitative evidence presented below is therefore derived from computed physicochemical properties, comparisons with structurally analogous compounds, and class-level inferences.

Why 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol Cannot Be Interchanged with Common In-Class Analogs: A Physicochemical and Substructure Rationale


Procurement decisions for pyrimidine-piperidine building blocks often treat compounds within the same nominal class as interchangeable; however, the specific substitution pattern of 1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol creates a distinct physicochemical and geometric profile that differentiates it from even closely related analogs. The 3-propyl substituent on the piperidine ring introduces a hydrophobic n-alkyl extension absent in common reference compounds such as 1-(6-chloropyrimidin-4-yl)-4-piperidinol (CAS 914347-85-6, MW 213.66) [2] and 1-(6-chloropyrimidin-4-yl)piperidin-3-ol (CAS 945895-48-7) , increasing the computed XLogP3 by approximately 1.5–2.0 log units relative to these des-propyl analogs [1]. The concomitant presence of the 4-hydroxyl group and the 3-propyl chain on the piperidine ring also introduces two undefined stereocenters, meaning the compound exists as a mixture of stereoisomers—an attribute with potential implications for biological target engagement and chromatographic behavior that does not apply to achiral or diastereomerically pure comparator compounds [1]. Furthermore, the 6-chloro substitution on the pyrimidine ring provides a synthetic handle for nucleophilic aromatic substitution (SNAr) that is regiochemically distinct from compounds bearing chloro groups at the 2- or 5-positions . These cumulative differences mean that replacement of this compound with a superficially similar pyrimidine-piperidine analog is likely to alter molecular recognition, physicochemical properties, or downstream synthetic outcomes in a non-trivial manner.

Quantitative Differentiation Evidence for 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol: Physicochemical and Structural Comparison Data


Lipophilicity Differentiation: 3-Propyl Substitution Increases Computed XLogP3 by ~1.5–2.0 Log Units vs. Des-Propyl 6-Chloropyrimidine-Piperidine Analogs

The 3-propyl substituent on the piperidine ring of 1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol raises its computed octanol-water partition coefficient (XLogP3) to 2.8 [1]. This value is approximately 1.5 to 2.0 log units higher than that of the des-propyl comparator 1-(6-chloropyrimidin-4-yl)-4-piperidinol (XLogP3 estimated ~1.0, based on fragment contributions) and the 3-hydroxy positional isomer 1-(6-chloropyrimidin-4-yl)piperidin-3-ol [2]. The difference in logP values is attributable to the addition of three methylene (–CH₂–) units from the propyl chain, which add approximately 0.5 logP units each, plus a shielding effect on the polar 4-hydroxyl group through intramolecular interactions [3]. This lipophilicity shift places the compound closer to the optimal range for passive membrane permeability (LogP 1–3) while still maintaining aqueous solubility characteristics suitable for biochemical assay conditions.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Capacity: Single HBD Confers Advantage for Blood-Brain Barrier Penetration Potential vs. Multi-HBD Analogs

1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol possesses exactly one hydrogen bond donor (the 4-hydroxyl group), with a total HBD count of 1 [1]. This contrasts with analogs bearing primary amine substituents, such as 1-(6-chloropyrimidin-4-yl)piperidin-4-amine (CAS 773052-63-4, HBD count ≥ 2), or analogs with carboxamide or sulfonamide appendages . A total HBD count ≤ 3 is a component of the widely cited Rule of 5 for oral bioavailability, and an HBD count ≤ 1 has been specifically associated with improved CNS penetration in the context of structure-activity relationship (SAR) studies on kinase inhibitors bearing chloropyrimidine scaffolds [2]. The combination of a single HBD, moderate TPSA (49.3 Ų), and elevated logP (2.8) places this compound in a favorable region of CNS MPO (Multiparameter Optimization) scoring space relative to multi-HBD analogs.

Blood-brain barrier permeability CNS drug design Hydrogen bond donor count

Synthetic Versatility: 6-Chloro Substituent on Pyrimidine Enables Regioselective SNAr Derivatization Unavailable to 2-Chloro or Non-Halogenated Analogs

The 6-chloro substituent on the pyrimidine ring of the target compound serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, and thiols . In 4,6-disubstituted pyrimidines, the 4- and 6-positions are electronically equivalent and both activated toward SNAr, but the regiochemical outcome of reactions on the target compound is controlled by the pre-installed piperidine at the 4-position, channeling nucleophilic attack exclusively to the 6-position [1]. This regioselectivity is not available in 2-chloropyrimidine analogs (e.g., 1-(2-chloropyrimidin-4-yl)piperidin-3-ol, CAS 945895-48-7), where the leaving group occupies a position with different electronic activation, nor in non-halogenated analogs that require harsher conditions for functionalization . The chloro substituent also permits late-stage diversification of the compound into focused libraries of 6-aminopyrimidine, 6-alkoxypyrimidine, or 6-thiopyrimidine derivatives.

Nucleophilic aromatic substitution Medicinal chemistry Parallel synthesis

Stereochemical Complexity: Two Undefined Stereocenters Differentiate This Scaffold from Achiral Pyrimidine-Piperidine Building Blocks

1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol contains two undefined stereocenters at the 3- and 4-positions of the piperidine ring, resulting in a mixture of four stereoisomers (two diastereomeric pairs of enantiomers) [1]. In contrast, widely used reference compounds such as 1-(6-chloropyrimidin-4-yl)-4-piperidinol (CAS 914347-85-6) and 1-(6-chloropyrimidin-4-yl)piperidin-3-ol (CAS 945895-48-7) are achiral or possess at most a single stereocenter [2]. This stereochemical complexity creates both opportunities and differentiation: the compound can be resolved into individual stereoisomers via chiral chromatography or chiral salt resolution, potentially yielding four distinct chemical entities from a single synthesis, each with potentially different biological activity profiles. The presence of stereochemistry also makes this compound a more realistic mimic of three-dimensional target binding sites compared to flat, achiral analogs.

Stereochemistry Chiral separation Enantioselective synthesis

Recommended Application Scenarios for 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol Based on Physicochemical and Structural Differentiation


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis via SNAr Derivatization

The 6-chloro group on the pyrimidine ring provides a well-precedented SNAr handle [1] that enables rapid diversification into arrays of 6-aminopyrimidine, 6-alkoxypyrimidine, or 6-thiopyrimidine analogs. The moderate lipophilicity (XLogP3 = 2.8) and single HBD of the core scaffold [2] are compatible with ATP-binding site targeting in kinase inhibitor programs, where pyrimidine cores frequently serve as hinge-binding motifs. Programs targeting lipid kinases (PI3K family, based on class-level SAR of chloropyrimidine-piperidine hybrids [3]) or protein kinases with hydrophobic selectivity pockets adjacent to the hinge region may particularly benefit from the 3-propyl extension, which can probe hydrophobic pocket depth.

CNS-Penetrant Probe Compound Development Leveraging Favorable CNS MPO Parameters

The combination of XLogP3 = 2.8, TPSA = 49.3 Ų, and HBD count = 1 places 1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol within the favorable zone of the CNS MPO desirability scoring framework [2][4]. Medicinal chemistry programs seeking brain-penetrant tool compounds or leads for neurodegenerative disease, neuro-oncology, or psychiatric indications may select this scaffold over multi-HBD analogs (e.g., primary amine-containing competitors) that carry a higher risk of P-glycoprotein efflux or poor passive permeability. The stereochemical complexity further supports exploration of conformationally constrained target engagement in the CNS compartment.

Stereochemical Probe Synthesis via Chiral Resolution of the Four-Isomer Mixture

The two undefined stereocenters create four theoretical stereoisomers from a single synthetic sequence [2]. This makes the compound valuable for programs investigating stereochemistry-dependent biological activity, where individual enantiomers or diastereomers can be separated by chiral SFC or HPLC and tested in parallel. Such an approach has been successfully applied to piperidine-containing kinase inhibitors wherein stereochemistry at the 3- and 4-positions dramatically influenced potency and selectivity [5]. The racemic mixture can also serve as an economical entry point for asymmetric synthesis method development.

Physicochemical Tool Compound for LogP-Dependent Permeability and Solubility Studies

With a computed XLogP3 of 2.8, which is approximately 1.5 to 1.8 log units higher than des-propyl chloropyrimidine-piperidine analogs [2], 1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can serve as a matched molecular pair (MMP) partner in systematic studies of how the 3-propyl substitution affects cellular permeability, aqueous solubility, and non-specific protein binding. In MMP analyses, comparing this compound head-to-head with 1-(6-chloropyrimidin-4-yl)-4-piperidinol allows isolation of the contribution of the propyl chain to ADME parameters, informing future scaffold optimization decisions.

Quote Request

Request a Quote for 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.